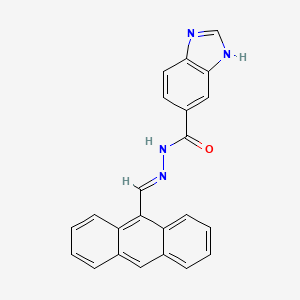
N'-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an anthracene moiety linked to a benzimidazole ring through a methylene bridge, with a carbohydrazide functional group attached. The unique structure of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide imparts it with distinctive chemical and physical properties, making it a valuable subject of study in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 9-anthraldehyde with 1H-benzimidazole-6-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide in high purity.
Industrial Production Methods
While the industrial production methods for N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.
化学反应分析
Types of Reactions
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or anthracene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene-based alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the benzimidazole or anthracene rings.
科学研究应用
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is studied for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: In industrial applications, N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The anthracene moiety allows the compound to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects on cancer cells. Additionally, the benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:
N’-(9-Anthrylmethylene)nicotinohydrazide: This compound also contains an anthracene moiety linked to a hydrazide group, but with a nicotinic acid derivative instead of benzimidazole. It exhibits similar fluorescence properties and potential biological activities.
N’-(9-Anthrylmethylene)-2-hydroxybenzohydrazide:
N’-(9-Anthrylmethylene)-2-furohydrazide: This compound features a furohydrazide group, which imparts different physical and chemical properties compared to benzimidazole derivatives.
The uniqueness of N’-(9-Anthrylmethylene)-1H-benzimidazole-6-carbohydrazide lies in its combination of the anthracene and benzimidazole moieties, which confer distinct chemical reactivity, fluorescence properties, and potential biological activities.
属性
分子式 |
C23H16N4O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[(E)-anthracen-9-ylmethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C23H16N4O/c28-23(17-9-10-21-22(12-17)25-14-24-21)27-26-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-14H,(H,24,25)(H,27,28)/b26-13+ |
InChI 键 |
QUTCKWQJLBKDQN-LGJNPRDNSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC5=C(C=C4)N=CN5 |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC5=C(C=C4)N=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


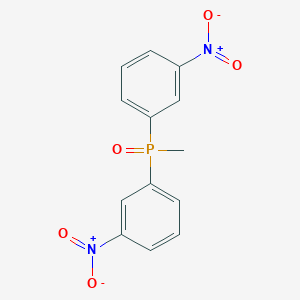
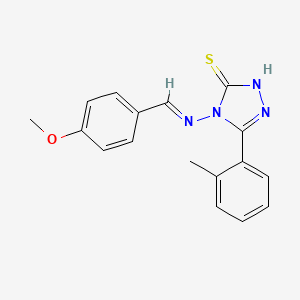
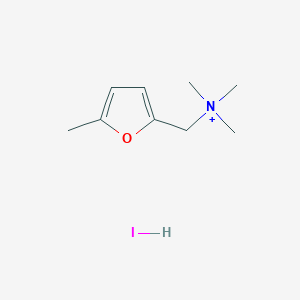

![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968822.png)
![12,15,36,39,42,45-Hexaoxanonacyclo[44.8.0.02,11.03,8.016,25.019,24.026,35.027,32.049,54]tetrapentaconta-1(46),2(11),3,5,7,9,16(25),17,19,21,23,26(35),27,29,31,33,47,49,51,53-icosaene](/img/structure/B11968840.png)
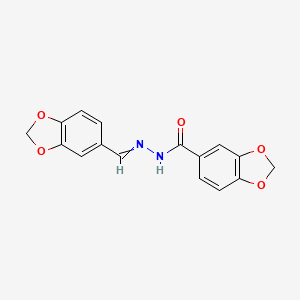
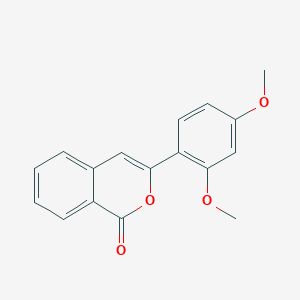
![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968867.png)
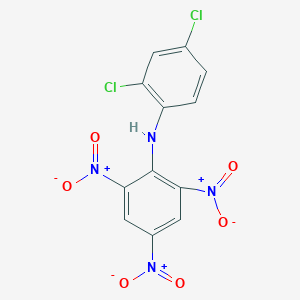

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11968873.png)
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
